3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
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Overview
Description
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a chemical compound with the molecular formula C16H12ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl group substituted with a chloro and methyl group, and a nitrile group attached to a propanone moiety .
Preparation Methods
The synthesis of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chloro-2-methylphenol with 2-bromophenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant . This compound may also interact with enzymes and receptors in biological systems, contributing to its antimicrobial and anthelmintic effects.
Comparison with Similar Compounds
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
4-Chloro-2-methylphenoxyacetic acid (MCPA): Known for its herbicidal properties, MCPA is structurally similar but lacks the nitrile and ketone groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide, 2,4-D has two chloro substituents and a carboxylic acid group instead of the nitrile and ketone groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYOCBGWVTVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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